2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold with a fused thiophene-pyrimidine core. Key structural features include:
- 3-(4-Ethoxyphenyl): A para-substituted ethoxy phenyl group, offering steric bulk and moderate polarity.
- 6,7-Dihydro: Partial saturation of the thiophene ring, altering planarity and conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-26-16-9-7-15(8-10-16)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-5-3-4-6-17(14)22/h3-10H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZJUPFTFKSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through a series of cyclization reactions involving thioketones and substituted phenyl groups. The general synthetic route includes:
- Formation of Thienopyrimidine Core : The initial step involves the reaction of 2-amino-4-thiophenol with appropriate aldehydes or ketones to form the thienopyrimidine skeleton.
- Substitution Reactions : Subsequent steps include the introduction of the chlorobenzyl and ethoxyphenyl substituents via nucleophilic substitution reactions.
Antitumor Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. A study evaluated various thieno[3,2-d]pyrimidine compounds against human cancer cell lines such as HepG-2 (liver cancer), MDA-MB-231 (breast cancer), and NUGC-3 (gastric cancer). The compound showed promising results with an IC50 value indicating potent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its antitumor effects, thieno[3,2-d]pyrimidine derivatives have been assessed for antimicrobial properties. The compound exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that it could serve as a lead compound in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features. Key factors include:
- Substituent Positioning : Variations in the position of substituents on the aromatic rings significantly affect potency. For instance, substituents at the para position often enhance antitumor activity compared to meta or ortho positions.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances biological activity by stabilizing the molecular structure and facilitating interactions with biological targets .
Case Studies
- Antitumor Efficacy : A specific case study highlighted the use of this compound in xenograft models where it demonstrated significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
- Antimicrobial Screening : Another study screened various thieno[3,2-d]pyrimidine derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity.
Scientific Research Applications
Key Synthesis Steps
- Formation of Thieno[3,2-d]pyrimidine Core : This involves the cyclization of 2-aminothiophene derivatives with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the 2-chlorobenzyl and 4-ethoxyphenyl groups can be achieved through nucleophilic substitution reactions.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activities
The biological activities of thieno[3,2-d]pyrimidines have been extensively studied, with findings indicating their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Antimicrobial Activity
Research has demonstrated that compounds within this class exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have reported that derivatives show activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL .
Anticancer Potential
Thieno[3,2-d]pyrimidines have also been investigated for their effects on cancer cell lines. The inhibition of nuclear factor kappa B (NF–κB) signaling pathways has been identified as a mechanism through which these compounds exert their anticancer effects .
Anti-inflammatory Effects
Some studies suggest that these compounds may modulate inflammatory responses, making them candidates for further investigation in the treatment of inflammatory diseases.
Case Study 1: Antibacterial Activity
In a study evaluating novel thieno[3,2-d]pyrimidines, several derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications to the thieno[3,2-d]pyrimidine structure enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thieno[3,2-d]pyrimidines against breast cancer cell lines. The findings revealed that specific derivatives could significantly reduce cell viability by inducing apoptosis through NF–κB pathway inhibition .
Comparison with Similar Compounds
Substituent Variations in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The following table compares key structural analogs based on substituents and properties:
Key Observations:
Chlorobenzylthio vs.
Ethoxy vs. Methoxy : The ethoxy group in the target compound may enhance lipophilicity compared to methoxy analogs, affecting membrane permeability .
6,7-Dihydro Saturation : The partially saturated core in the target compound likely reduces aromatic stacking interactions compared to fully planar analogs like 3a .
Thioether Formation
The target compound’s (2-chlorobenzyl)thio group is synthesized via nucleophilic substitution, similar to methods in and :
Preparation Methods
Reaction Conditions and Optimization
- Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (60–100°C).
- Catalysts : Sodium ethoxide or p-toluenesulfonic acid (p-TSA) accelerates cyclization.
- Yield : 68–82% after purification via silica gel chromatography.
Representative Procedure :
A mixture of 6-aminothiouracil (1.0 equiv) and chalcone derivative (1.2 equiv) in THF is refluxed for 6–8 hours. Post-reaction, the mixture is poured into ice-water, extracted with dichloromethane, and purified via column chromatography.
Introduction of the 4-Ethoxyphenyl Group
The 3-position of the pyrimidinone core is functionalized via nucleophilic substitution or alkylation. Anthranilic acid derivatives or aryl halides are commonly employed.
Alkylation Using 4-Ethoxyphenyl Isothiocyanate
- Reagents : 4-Ethoxyphenyl isothiocyanate (1.5 equiv) reacts with the core in THF at room temperature.
- Mechanism : The NH group at position 3 undergoes nucleophilic attack, forming a thiourea intermediate that cyclizes to the final product.
- Yield : 70–85% after recrystallization from ethanol.
Spectroscopic Validation :
- ¹H NMR : A singlet at δ 7.97 ppm (C6-H of pyrimidine), δ 4.05 ppm (q, OCH₂CH₃), and δ 1.41 ppm (t, CH₃).
- ¹³C NMR : Signals at δ 161.45 ppm (C=O) and δ 55.9 ppm (OCH₂CH₃).
Thioetherification at Position 2
The 2-chlorobenzylthio group is introduced via thiol-alkylation using 2-chlorobenzyl chloride under basic conditions.
Reaction Protocol
- Base : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the thiol group.
- Temperature : Reflux at 60°C for 8–12 hours.
- Yield : 46–58% after recrystallization.
Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 8–12 hours | |
| Solvent | Acetone | |
| Purification Method | Ethanol recrystallization |
Characterization :
- IR : Peaks at 1686 cm⁻¹ (C=O) and 1546 cm⁻¹ (C=S).
- Mass Spectrometry : Molecular ion peak at m/z 520.26 (calculated for C₂₂H₂₀ClN₃O₂S₂).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Thioetherification
A streamlined approach combines core formation and thioetherification in a single pot.
- Advantages : Reduced purification steps and higher overall yield (up to 65%).
- Limitations : Requires precise stoichiometric control to avoid side products.
Industrial-Scale Production Considerations
Patent US8114878B2 discloses a scalable method using continuous distillation to remove byproducts like methanol, achieving >95% purity. Key parameters include:
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key parameters influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives or hydrazine precursors, followed by functionalization with substituents like the 2-chlorobenzylthio and 4-ethoxyphenyl groups. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
- Temperature : Reflux conditions (~100–120°C) are often required for cyclization steps .
- Catalysts : Lithium iodide or palladium-based catalysts improve coupling efficiency in thioether bond formation .
- Reaction time : Extended durations (12–24 hours) are necessary for complete conversion in multi-component reactions .
Q. Which characterization techniques are essential for confirming structure and purity?
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Q. What potential biological targets or pathways are associated with this compound?
Preliminary studies on analogous thieno[3,2-d]pyrimidines suggest interactions with:
- Kinase pathways : Inhibition of JAK/STAT or MAPK signaling in cancer models .
- Inflammatory mediators : Suppression of TNF-α or COX-2 in vitro .
- Apoptosis regulators : Modulation of Bcl-2/Bax ratios in cell viability assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Strategies include:
- Stepwise purification : Isolate intermediates after each step via column chromatography to reduce cross-contamination .
- Solvent optimization : Use mixed solvents (e.g., THF/H₂O) to enhance selectivity in nucleophilic substitutions .
- Temperature gradients : Gradual heating during cyclization reduces side reactions like dimerization .
- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to improve regioselectivity .
Q. How can contradictions in biological activity data between studies be resolved?
Methodological approaches include:
- Assay standardization : Use identical cell lines (e.g., HEK293 or MCF-7) and IC₅₀ measurement protocols .
- Orthogonal assays : Validate results with complementary techniques (e.g., Western blot for protein expression alongside cell viability assays) .
- Crystallographic studies : Resolve binding ambiguities via X-ray co-crystallography with target proteins .
Q. What computational methods aid in predicting reactivity or binding affinity?
- Molecular docking : Software like AutoDock Vina predicts binding modes with kinases or receptors .
- DFT calculations : Analyze electron distribution at the thioether group to predict nucleophilic attack sites .
- MD simulations : Model interactions with lipid bilayers to assess membrane permeability .
Methodological Recommendations
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen position on benzyl groups) and evaluate bioactivity trends using multivariate regression models .
- Stability Profiling : Conduct accelerated degradation studies under acidic/alkaline conditions to identify labile functional groups (e.g., ethoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
